3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Description
This compound features a benzo[e][1,2,4]thiadiazine core substituted with a trifluoromethyl group at position 6 and a 1,1-dioxido sulfonamide moiety. The side chain consists of a propanamide group linked to a branched 4-phenylbutan-2-yl amine (Fig. 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-N-(4-phenylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S/c1-14(7-8-15-5-3-2-4-6-15)25-20(28)12-11-19-26-17-13-16(21(22,23)24)9-10-18(17)31(29,30)27-19/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYGMMRKZOUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a complex organic molecule that belongs to the class of thiadiazine derivatives. Thiadiazines, particularly those containing the 1,3,4-thiadiazole ring system, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Thiadiazole Derivatives
Compounds that incorporate the 1,3,4-thiadiazole scaffold are known for a wide range of biological activities including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
- Antiviral and antitubercular activities
- Analgesic and anticonvulsant effects
These activities stem from the ability of thiadiazole derivatives to interact with various biological targets, including enzymes and receptors involved in disease processes .
Thiadiazole compounds often exhibit their biological effects through several mechanisms:
- Inhibition of key enzymes : Many thiadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase and phosphodiesterase.
- Modulation of cell signaling pathways : These compounds can interfere with cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
- Antimicrobial activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial potency against various pathogens .
Anticancer Activity
Research has demonstrated that derivatives containing the thiadiazole moiety can exhibit potent anticancer activity. For instance:
- A study identified a derivative with a similar structure that showed significant cytotoxicity against the HepG2 liver cancer cell line with an EC50 value of 10.28 μg/ml. This suggests that modifications to the thiadiazole structure can enhance its anticancer properties .
Antimicrobial Properties
Another study highlighted the antimicrobial efficacy of thiadiazole derivatives:
- Compounds demonstrated significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species. The introduction of halogen substituents was found to enhance this activity considerably .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory potential:
- In vitro assays indicated that certain compounds could inhibit pro-inflammatory cytokine production, suggesting a mechanism for their therapeutic use in inflammatory diseases .
Summary of Biological Activities
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | Compound 40a | EC50 = 10.28 μg/ml (HepG2) |
| Antimicrobial | Various thiadiazole derivatives | Effective against Gram-positive bacteria |
| Anti-inflammatory | Selected derivatives | Inhibition of cytokine release |
Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances antimicrobial potency |
| Thiadiazole ring | Essential for anticancer activity |
| Aromatic substitutions | Modulate bioactivity |
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity:
Research indicates that derivatives of benzo[e][1,2,4]thiadiazines exhibit significant antimicrobial properties. Compounds similar to 3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide have been tested against various bacterial strains, showing efficacy against resistant pathogens .
2. Anticancer Properties:
Investigations into the anticancer potential of this compound reveal its ability to inhibit tumor cell proliferation. Studies have demonstrated that modifications to the thiadiazine structure can lead to enhanced cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
3. Neurological Applications:
The compound's structural features suggest potential use in treating neurological disorders. Its analogs have been studied for their effects on neurotransmitter systems, particularly in modulating GABAergic activity. This could position it as a candidate for developing anxiolytic or anticonvulsant medications .
Data Table: Biological Activities
| Activity | Efficacy | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neurological effects | Modulates GABA receptors |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Chemical Communications, researchers synthesized several derivatives of benzo[e][1,2,4]thiadiazines and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts .
Case Study 2: Cancer Cell Line Studies
A comprehensive study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The study employed MTT assays to quantify cell proliferation and analyzed apoptosis through flow cytometry .
Case Study 3: Neurological Testing
In vivo studies assessed the anxiolytic effects of thiadiazine derivatives on rodent models. Behavioral tests indicated a marked reduction in anxiety-like behavior when administered at specific dosages. These findings support further exploration into its therapeutic potential for anxiety disorders .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (PCT/US12/036594)
A patent (PCT/US12/036594) describes compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53). Key comparisons include:
The pyrazolo-pyrimidine core in Example 53 is associated with kinase inhibition, while the target compound’s benzo-thiadiazine core is less common in medicinal chemistry. The higher molecular weight of Example 53 may limit bioavailability compared to the target compound .
Imidazo[2,1-b][1,3]thiazol Derivatives
lists N-[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethyl]-3-phenyl-N-(phenylmethyl)propanamide , which shares the propanamide side chain but replaces the benzo-thiadiazine with an imidazothiazole core.
The imidazothiazole derivative’s bulky aromatic substituents may enhance membrane permeability, whereas the target compound’s sulfonamide could improve solubility .
Fluorinated Aromatic Sulfonamides
Compounds like 4-fluoranyl-N-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N-prop-2-enyl-benzenesulfonamide () share the sulfonamide group but lack the benzo-thiadiazine core.
The fluorinated sulfonamide’s simpler structure may favor synthetic accessibility, while the target compound’s trifluoromethyl group offers greater metabolic resistance .
Q & A
Basic: What synthetic strategies are employed for synthesizing this compound, and how is purity ensured?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[e][1,2,4]thiadiazin ring system followed by functionalization with trifluoromethyl and propanamide groups. Key steps include:
- Ring closure reactions under controlled temperatures (e.g., 60–80°C) using solvents like DMF or THF .
- Amide coupling between the thiadiazin intermediate and the 4-phenylbutan-2-amine moiety, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Purity is confirmed using HPLC and thin-layer chromatography (TLC) , while structural integrity is verified via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm; aromatic protons in benzo[e]thiadiazin), while ¹³C NMR confirms carbon frameworks .
- Mass Spectrometry (MS): HRMS provides exact mass matching to the molecular formula (e.g., [M+H]⁺ ion).
- Infrared Spectroscopy (IR): Detects functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) .
- X-ray crystallography (if crystalline) resolves absolute stereochemistry .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (70–80°C) in DMF improve ring closure efficiency .
- Catalyst screening: Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts may enhance selectivity .
- In-situ monitoring: TLC or react-IR tracks intermediate formation to minimize side reactions .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) favor amide coupling, while dichloromethane aids in purification .
Advanced: How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- 2D NMR techniques: Use COSY (homonuclear correlations) and HSQC (¹H-¹³C correlations) to assign ambiguous signals. For example, overlapping aromatic protons in the benzo[e]thiadiazin ring can be resolved via HSQC .
- Dynamic effects: Variable-temperature NMR identifies conformational exchange (e.g., rotamers in the propanamide chain) .
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., ’s analogs) to validate shifts .
- Impurity profiling: LC-MS identifies byproducts (e.g., incomplete sulfonation or trifluoromethylation) .
Advanced: What structure-activity relationship (SAR) trends guide the optimization of this compound?
Answer:
Comparative studies with analogs highlight key SAR trends:
| Structural Feature | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability | |
| Sulfone (1,1-dioxido) moiety | Improves target binding (e.g., enzyme inhibition) | |
| 4-Phenylbutan-2-yl chain | Balances solubility and membrane permeability | |
| Thiadiazin ring substitution | Electron-withdrawing groups (e.g., -CF₃) boost potency |
Methodological Insight:
- Bioisosteric replacement: Substitute the phenyl group in the butanamide chain with heteroaromatics (e.g., pyridine) to modulate solubility .
- Fragment-based design: Use X-ray co-crystallography to identify critical hydrogen bonds between the sulfone group and target proteins .
Advanced: What in vitro assays are recommended to evaluate this compound’s pharmacological potential?
Answer:
- Enzyme inhibition assays: Measure IC₅₀ against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Cell viability assays: Test cytotoxicity in cancer lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- Mechanistic studies: Western blotting or qPCR to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
- Solubility/stability: Use shake-flask method (aqueous/organic partitioning) and accelerated stability studies (40°C/75% RH) .
Advanced: How can computational methods aid in the design of derivatives with improved efficacy?
Answer:
- Molecular docking: Screen derivatives against target protein structures (e.g., PDB ID: 2XIR) to predict binding modes .
- QSAR modeling: Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with activity .
- ADMET prediction: Tools like SwissADME forecast pharmacokinetic profiles (e.g., CYP450 metabolism risks) .
- Free-energy perturbation (FEP): Quantify the impact of trifluoromethyl substitution on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
